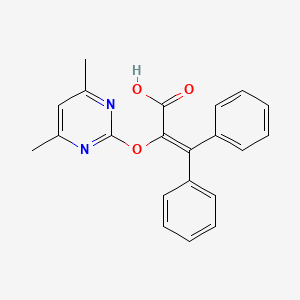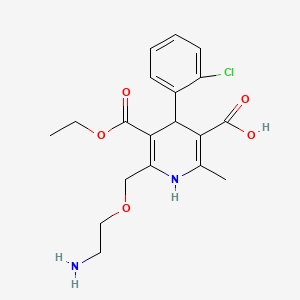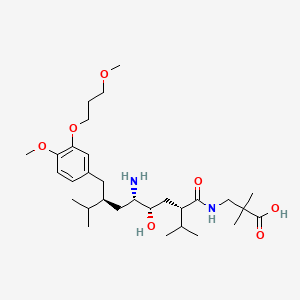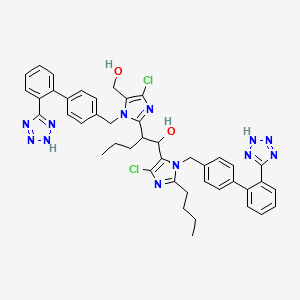
Losartan Impurity B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Losartan alpha-Butyl-losartan Aldehyde Adduct, also known as Losartan Impurity B, is a chemical compound with the molecular formula C44H44Cl2N12O2 and a molecular weight of 843.81 g/mol . This compound is an impurity found in Losartan, a medication widely used to treat hypertension and diabetic nephropathy . Losartan alpha-Butyl-losartan Aldehyde Adduct is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Mechanism of Action
- Its role is to mediate the effects of angiotensin II, a potent vasoconstrictor and regulator of blood pressure .
- The affinity of Losartan Impurity B for the AT1 receptor is approximately 1000 times greater than its affinity for the AT2 receptor .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
It is known that Losartan and its related compounds interact with the angiotensin II type 1 (AT1) receptor . This receptor is part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure
Cellular Effects
It has been suggested that azido impurities, such as Losartan Impurity B, could potentially alter DNA and raise cancer risk . This is based on the mutagenic nature of azido impurities
Molecular Mechanism
Losartan, the parent compound, works by blocking the action of angiotensin II, a hormone that constricts blood vessels and causes blood pressure to rise
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It has been found that azido impurities can form during the manufacture of the active ingredient Losartan
Metabolic Pathways
Losartan is metabolized by cytochrome P450 (CYP) 3A4, 2C9, and 2C10 isoenzymes
Preparation Methods
The synthesis of Losartan alpha-Butyl-losartan Aldehyde Adduct involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Losartan alpha-Butyl-losartan Aldehyde Adduct undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Losartan alpha-Butyl-losartan Aldehyde Adduct has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in Losartan formulations.
Biology: Researchers use this compound to study the metabolic pathways and degradation products of Losartan.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Losartan by providing insights into its impurities.
Industry: The compound is used in quality control processes to ensure the purity and efficacy of Losartan products
Comparison with Similar Compounds
Losartan alpha-Butyl-losartan Aldehyde Adduct can be compared with other similar compounds, such as:
Losartan: The parent compound, used to treat hypertension.
Losartan Carboxylic Acid: Another impurity found in Losartan formulations.
Losartan Methyl Ester: A derivative of Losartan used in research.
The uniqueness of Losartan alpha-Butyl-losartan Aldehyde Adduct lies in its specific chemical structure and the role it plays as an impurity in Losartan formulations. This compound provides valuable insights into the stability and degradation of Losartan, making it an essential tool in pharmaceutical research and quality control .
Properties
IUPAC Name |
1-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44Cl2N12O2/c1-3-5-15-37-47-41(46)38(58(37)25-28-18-22-30(23-19-28)32-12-7-9-14-34(32)43-51-55-56-52-43)39(60)35(10-4-2)44-48-40(45)36(26-59)57(44)24-27-16-20-29(21-17-27)31-11-6-8-13-33(31)42-49-53-54-50-42/h6-9,11-14,16-23,35,39,59-60H,3-5,10,15,24-26H2,1-2H3,(H,49,50,53,54)(H,51,52,55,56) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBMRAUQPGDBON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(C(CCC)C5=NC(=C(N5CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8)CO)Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44Cl2N12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675996 |
Source


|
| Record name | 1-(2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)-2-[4-chloro-5-(hydroxymethyl)-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-2-yl]pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-48-6 |
Source


|
| Record name | 1-(2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)-2-[4-chloro-5-(hydroxymethyl)-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-2-yl]pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
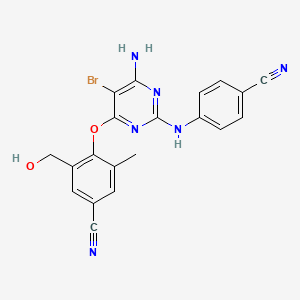
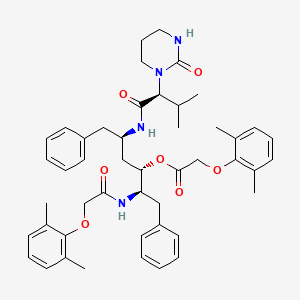
![(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide](/img/structure/B600906.png)

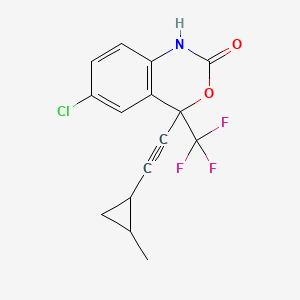
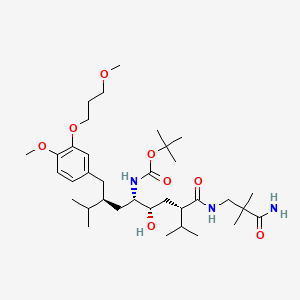
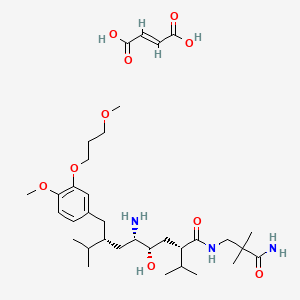
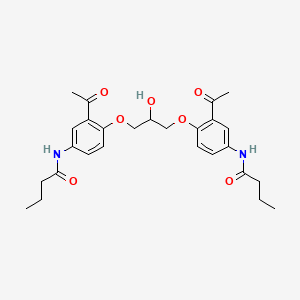
![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)
